2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the triazolopyrimidine family This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The use of microwave irradiation and eco-friendly catalysts can be scaled up to produce significant quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes, such as JAK1 and JAK2, which are involved in various signaling pathways . The compound’s structure allows it to bind to these enzymes and inhibit their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound has a similar triazolopyrimidine structure but with a hydroxyl group instead of a methylcyclopropyl group.
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound lacks the methylcyclopropyl group, making it less complex.
Uniqueness
2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the methylcyclopropyl group, which enhances its chemical stability and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications .
Properties
Molecular Formula |
C10H16N4 |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-methyl-7-(1-methylcyclopropyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H16N4/c1-7-12-9-11-6-3-8(14(9)13-7)10(2)4-5-10/h8H,3-6H2,1-2H3,(H,11,12,13) |
InChI Key |
VCTLQKAPXRORPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(CCNC2=N1)C3(CC3)C |
Origin of Product |
United States |
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